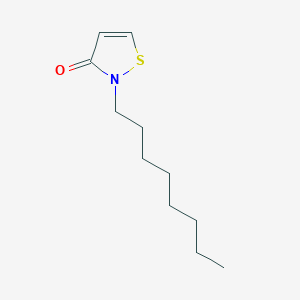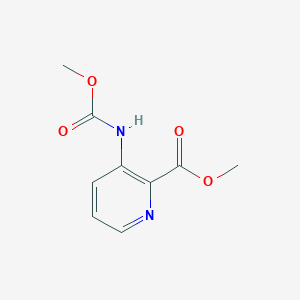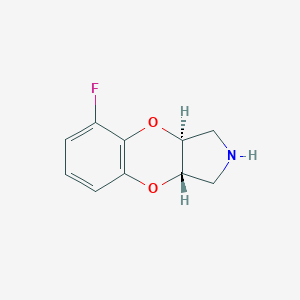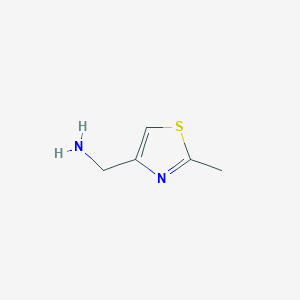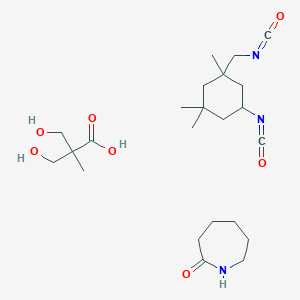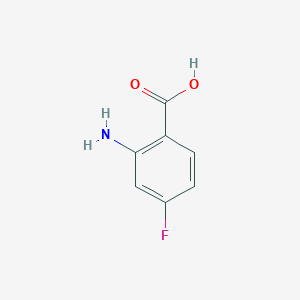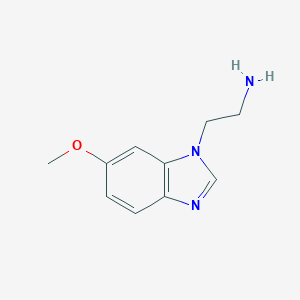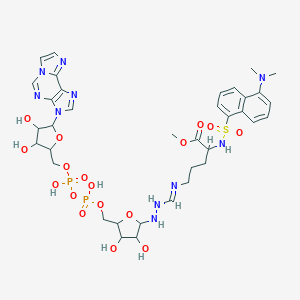
Adpr-dame
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adpr-dame is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinamide adenine dinucleotide (NAD), a molecule that plays a crucial role in cellular metabolism. Adpr-dame has been shown to have a variety of biochemical and physiological effects, and researchers are exploring its potential uses in a range of fields.
Mechanism of Action
Adpr-dame works by binding to proteins in the body and modifying their activity. Specifically, it binds to a class of proteins called ADP-ribosyltransferases, which play a role in a variety of cellular processes. By modifying the activity of these proteins, Adpr-dame can affect a range of cellular functions.
Biochemical and Physiological Effects:
Adpr-dame has been shown to have a variety of biochemical and physiological effects. It has been shown to play a role in DNA repair mechanisms, as well as in the regulation of cellular metabolism. Adpr-dame has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Adpr-dame in lab experiments is that it is a highly specific tool for modifying the activity of ADP-ribosyltransferases. This specificity allows researchers to study the function of these proteins in a precise manner. However, one limitation of using Adpr-dame is that it can be difficult to synthesize and work with, which can make experiments more challenging.
Future Directions
There are a number of potential future directions for research on Adpr-dame. One area of interest is in the development of new tools for studying DNA repair mechanisms. Adpr-dame may also have potential applications in the development of new treatments for inflammatory diseases. Additionally, researchers may continue to explore the potential uses of Adpr-dame in the study of cellular metabolism and other cellular processes.
Synthesis Methods
Adpr-dame can be synthesized through a multi-step chemical process. The starting materials are Adpr-dame and a compound called diazomethane. The reaction between these two compounds produces Adpr-dame as a product. The synthesis of Adpr-dame is complex and requires specialized equipment and expertise.
Scientific Research Applications
Adpr-dame has been studied for its potential applications in a variety of scientific fields. One area of research is in the study of DNA repair mechanisms. Adpr-dame has been shown to play a role in the repair of DNA damage, which can occur as a result of exposure to environmental toxins or radiation. Other research has focused on the potential use of Adpr-dame as a tool to study the function of proteins involved in cellular metabolism.
properties
CAS RN |
104257-22-9 |
|---|---|
Product Name |
Adpr-dame |
Molecular Formula |
C36H48N10O17P2S |
Molecular Weight |
986.8 g/mol |
IUPAC Name |
methyl 5-[[2-[5-[[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]hydrazinyl]methylideneamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoate |
InChI |
InChI=1S/C36H48N10O17P2S/c1-44(2)23-10-4-8-21-20(23)7-5-11-26(21)66(56,57)43-22(36(51)58-3)9-6-12-37-17-41-42-34-30(49)28(47)24(61-34)15-59-64(52,53)63-65(54,55)60-16-25-29(48)31(50)35(62-25)46-19-39-27-32-38-13-14-45(32)18-40-33(27)46/h4-5,7-8,10-11,13-14,17-19,22,24-25,28-31,34-35,42-43,47-50H,6,9,12,15-16H2,1-3H3,(H,37,41)(H,52,53)(H,54,55) |
InChI Key |
VFVXKHQNVAJPJQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=CNNC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN7C6=NC=C7)O)O)O)O)C(=O)OC |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=CNNC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN7C6=NC=C7)O)O)O)O)C(=O)OC |
synonyms |
ADPR-DAME N(alpha)-dansyl-N(omega)-1,N(6)-etheno-ADP-ribosylarginine methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
